2,2-Dimethylspiro[3.3]heptan-6-ol
CAS No.: 2378503-51-4
Cat. No.: VC5141757
Molecular Formula: C9H16O
Molecular Weight: 140.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2378503-51-4 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.226 |
| IUPAC Name | 2,2-dimethylspiro[3.3]heptan-6-ol |
| Standard InChI | InChI=1S/C9H16O/c1-8(2)5-9(6-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3 |
| Standard InChI Key | PBZOJJDZAQMPBA-UHFFFAOYSA-N |
| SMILES | CC1(CC2(C1)CC(C2)O)C |
Introduction
2,2-Dimethylspiro[3.3]heptan-6-ol, commonly referred to as pinan-6-ol, is a unique organic compound with the molecular formula C10H18O, although some sources incorrectly list it as C9H16O . This discrepancy may stem from variations in the reported molecular structure. The compound features a spirocyclic structure, consisting of a seven-membered ring fused to a cyclopropane-like structure, with a hydroxyl group (-OH) at the 6-position. This configuration imparts distinctive chemical properties and reactivity, making it an interesting subject of study in organic chemistry.
Synthesis and Reactions
The synthesis of 2,2-Dimethylspiro[3.3]heptan-6-ol typically involves several key steps, although detailed synthetic pathways are not widely documented. The compound can be converted into derivatives such as (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride using thionyl chloride or oxalyl chloride. This conversion highlights the compound's versatility in synthetic organic chemistry.
Biological Activity and Potential Applications
While specific biological activity data for 2,2-Dimethylspiro[3.3]heptan-6-ol is limited, compounds with similar structural motifs often exhibit significant biological properties. Spirocyclic compounds are known for their potential as pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. Research into related compounds suggests that they may possess anti-inflammatory, analgesic, or antimicrobial activities, although direct studies on this particular compound are necessary to confirm any biological effects.
Comparison with Related Compounds
Several compounds share structural similarities with 2,2-Dimethylspiro[3.3]heptan-6-ol, each exhibiting unique properties:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2,2-Dimethylspiro[3.3]heptane | Lacks the hydroxyl group; less reactive | Simpler structure without functional groups |
| 2,2-Dimethylspiro[3.3]heptan-6-one | Contains a ketone instead of an alcohol | More electrophilic due to ketone presence |
| 2-Azaspiro[3.3]heptane | Incorporates nitrogen into the spirocyclic structure | Different chemical reactivity due to nitrogen |
These comparisons highlight how the presence or absence of functional groups significantly influences the chemical behavior and potential applications of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume